ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring This compound is known for its applications in various fields, including chemistry, biology, and industry
Scientific Research Applications
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety information for ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
It’s known that n-methyl carbamates, a class of compounds to which this molecule belongs, are widely used as insecticides and have anticholinesterase activity .
Mode of Action
Based on its structural similarity to n-methyl carbamates, it can be inferred that it may interact with its targets, such as cholinesterase enzymes, by inhibiting their activity . This inhibition can lead to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of nerves and muscles.
Biochemical Pathways
Based on its potential anticholinesterase activity, it can be inferred that it may affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .
Result of Action
Based on its potential anticholinesterase activity, it can be inferred that it may lead to an overstimulation of nerves and muscles due to the accumulation of acetylcholine .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a unique structure that could potentially interact with various biomolecules .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of N-methylpyrrolidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Comparison with Similar Compounds
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
N-methylpyrrolidine: A simpler structure with similar reactivity but different applications.
Ethyl carbamate: Lacks the pyrrolidine ring, leading to different chemical properties and uses.
N-ethyl-N-methylcarbamate: Similar structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)12(3)8-9-5-6-11(2)7-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWZBLLGKDROLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339407-24-7 |
Source
|
Record name | ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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